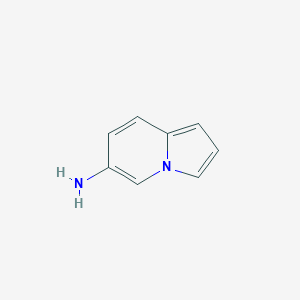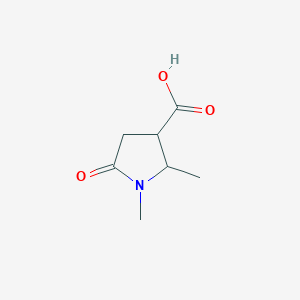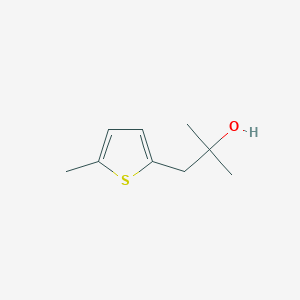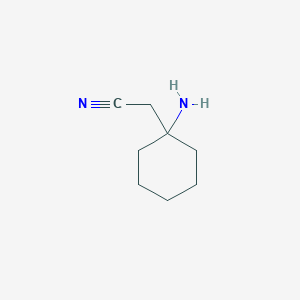
2-(1-Aminocyclohexyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclohexyl)acetonitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative featuring a cyclohexyl ring substituted with an amino group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)acetonitrile typically involves the following steps:
Cyclohexanone to 1-Aminocyclohexanol: Cyclohexanone is first reduced to 1-aminocyclohexanol using a reducing agent such as sodium borohydride.
1-Aminocyclohexanol to 1-Aminocyclohexyl Bromide: The hydroxyl group of 1-aminocyclohexanol is then converted to a bromide using hydrobromic acid.
1-Aminocyclohexyl Bromide to this compound: Finally, the bromide is reacted with sodium cyanide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(1-Aminocyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclohexyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(1-Aminocyclohexyl)acetate: An ester derivative with similar reactivity.
Cyclohexylamine: Lacks the acetonitrile group but shares the cyclohexylamine structure.
Uniqueness
2-(1-Aminocyclohexyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(1-aminocyclohexyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-7-6-8(10)4-2-1-3-5-8/h1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMGRNAPKVLZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B7965609.png)
![6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7965614.png)
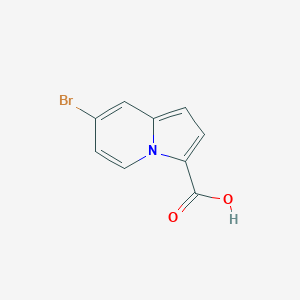
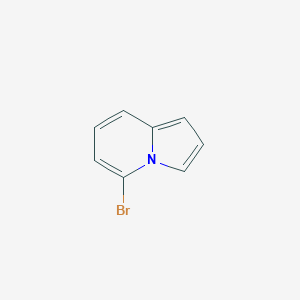

![7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine](/img/structure/B7965641.png)
![6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B7965645.png)
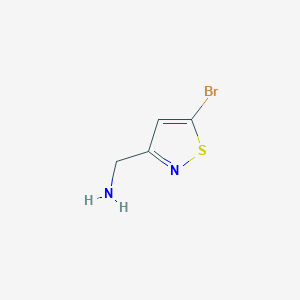
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B7965653.png)
![7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7965669.png)
